8-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one
Overview
Description
7-Methoxy-4-methyl-coumarin-8-ol is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been used in various medicinal and industrial applications. The compound 7-Methoxy-4-methyl-coumarin-8-ol is characterized by its molecular formula C11H10O4 and a molecular weight of 206.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-4-methyl-coumarin-8-ol typically involves the alkylation of 7-hydroxy-4-methylcoumarin with methoxy reagents. One efficient method involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method includes the condensation of m-aminophenyl with methoxycarbonyl chloride, followed by cyclization and dehydration .
Industrial Production Methods: Industrial production methods for coumarin derivatives often involve large-scale synthesis using green chemistry principles. This includes the use of green solvents, catalysts, and energy-efficient processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4-methyl-coumarin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized metabolites.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, such as alkylation and acylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as propargyl bromide and methoxycarbonyl chloride are used in substitution reactions
Major Products: The major products formed from these reactions include various hydroxy and methoxy derivatives of coumarin, which have diverse biological activities .
Scientific Research Applications
7-Methoxy-4-methyl-coumarin-8-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methyl-coumarin-8-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 7-Methoxy-4-methyl-coumarin-8-ol.
4-Methyl-6,7-dihydroxycoumarin: Another coumarin derivative with similar biological activities.
Osthole (7-Methoxy-8-isopentenylcoumarin): Known for its anti-inflammatory and neuroprotective effects.
Uniqueness: 7-Methoxy-4-methyl-coumarin-8-ol is unique due to its specific methoxy and hydroxy substitutions, which confer distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
IUPAC Name |
8-hydroxy-7-methoxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-5-9(12)15-11-7(6)3-4-8(14-2)10(11)13/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSJFOILNWMNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227217 | |
Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22084-94-2 | |
Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22084-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxy-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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